molecular formula C20H22N8O8S2 B12647280 (2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 23521-02-0

(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12647280
CAS No.: 23521-02-0
M. Wt: 566.6 g/mol
InChI Key: CFGATGUQIVQVCT-WGIMJHEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC 113617, also known as Orbifloxacin, is a synthetic fluoroquinolone antibiotic. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative and Gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Orbifloxacin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Formation of the quinolone core: The quinolone core is synthesized by reacting a cyclopropylamine derivative with a fluorinated aromatic compound under acidic conditions.

    Introduction of the piperazine ring: The piperazine ring is introduced by reacting the quinolone intermediate with a piperazine derivative under basic conditions.

    Final modifications: The final product is obtained by introducing additional functional groups, such as fluorine atoms, through various chemical reactions.

Industrial Production Methods

Industrial production of Orbifloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch reactors: Used for the initial synthesis steps to control reaction conditions precisely.

    Continuous flow reactors: Employed for subsequent steps to enhance efficiency and scalability.

    Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Orbifloxacin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the quinolone core.

    Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Orbifloxacin, which can have different antibacterial activities and pharmacokinetic properties.

Scientific Research Applications

Orbifloxacin has several scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Investigated for its potential use in treating bacterial infections in humans, although it is primarily used in veterinary medicine.

    Industry: Used in the development of veterinary pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

Orbifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, Orbifloxacin prevents the supercoiling and synthesis of bacterial DNA, leading to cell death. The compound’s molecular targets include the DNA gyrase subunits GyrA and GyrB, as well as the topoisomerase IV subunits ParC and ParE.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.

Uniqueness

Orbifloxacin is unique due to its specific use in veterinary medicine and its effectiveness against a wide range of bacterial pathogens. Its chemical structure, which includes a cyclopropyl group and multiple fluorine atoms, contributes to its potent antibacterial activity and favorable pharmacokinetic profile.

Properties

CAS No.

23521-02-0

Molecular Formula

C20H22N8O8S2

Molecular Weight

566.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H22N8O8S2/c29-1-7-11(31)13(33)19(35-7)27-5-25-9-15(27)21-3-23-17(9)37-38-18-10-16(22-4-24-18)28(6-26-10)20-14(34)12(32)8(2-30)36-20/h3-8,11-14,19-20,29-34H,1-2H2/t7-,8+,11-,12+,13-,14+,19-,20+

InChI Key

CFGATGUQIVQVCT-WGIMJHEJSA-N

Isomeric SMILES

C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4[C@@H]5[C@H]([C@H]([C@@H](O5)CO)O)O)N=CN2[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O

Canonical SMILES

C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N=CN2C6C(C(C(O6)CO)O)O

Origin of Product

United States

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